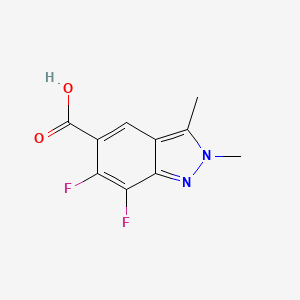
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity.
Vorbereitungsmethoden
The synthesis of 6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylindazole and fluorinated reagents.
Carboxylation: The carboxylic acid group is introduced at the 5 position through carboxylation reactions using carbon dioxide or carboxylating reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Analyse Chemischer Reaktionen
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation, using reagents like EDCI or DCC.
Wissenschaftliche Forschungsanwendungen
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. The compound may interact with enzymes, receptors, or other biomolecules, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid can be compared with other indazole derivatives, such as:
2,3-Dimethylindazole: Lacks fluorine atoms and has different biological activities.
6,7-Difluoroindazole: Similar fluorination pattern but lacks the carboxylic acid group.
5-Carboxyindazole: Contains the carboxylic acid group but lacks fluorine atoms.
The unique combination of fluorine atoms and the carboxylic acid group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H8F2N2O2 |
|---|---|
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
6,7-difluoro-2,3-dimethylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8F2N2O2/c1-4-5-3-6(10(15)16)7(11)8(12)9(5)13-14(4)2/h3H,1-2H3,(H,15,16) |
InChI-Schlüssel |
GHVUKCZCTJNXGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C(=C(C2=NN1C)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one](/img/structure/B13320857.png)
![3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13320861.png)
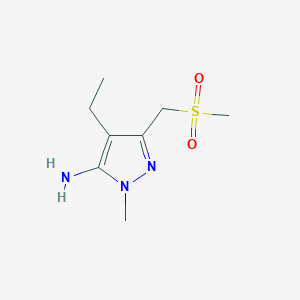
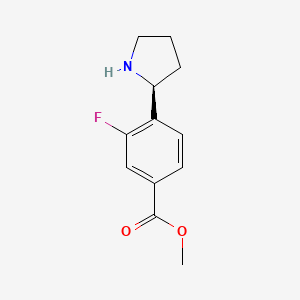
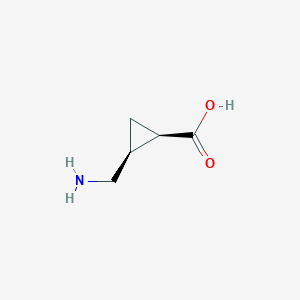
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13320883.png)
![4-[Amino(cyclopropyl)methyl]-2-bromophenol](/img/structure/B13320888.png)
![[1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol](/img/structure/B13320913.png)
![3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one](/img/structure/B13320919.png)

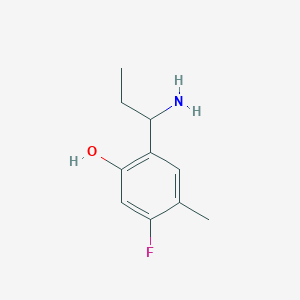
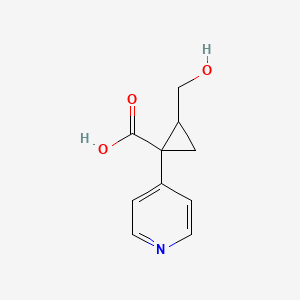
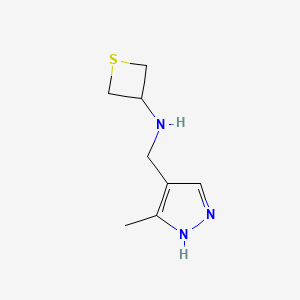
![4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13320952.png)
